molecular formula C15H22Cl2N2O2S2 B2949082 {[4-(2,4-DICHLORO-5-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE CAS No. 1428362-17-7

{[4-(2,4-DICHLORO-5-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE

Cat. No.: B2949082
CAS No.: 1428362-17-7
M. Wt: 397.37
InChI Key: NVOFPMGEMNKTNB-UHFFFAOYSA-N
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Description

{[4-(2,4-DICHLORO-5-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE is a complex organic compound characterized by its unique structure, which includes a thiazepane ring and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(2,4-DICHLORO-5-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE typically involves multiple steps, starting with the preparation of the thiazepane ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[4-(2,4-DICHLORO-5-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

{[4-(2,4-DICHLORO-5-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Shares the dichlorobenzene structure but lacks the thiazepane ring.

    Benzylamine: Contains an amine group attached to a benzyl ring but lacks the sulfonyl and thiazepane components.

Uniqueness

{[4-(2,4-DICHLORO-5-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE is unique due to its combination of a thiazepane ring and a sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(2,4-dichloro-5-methylphenyl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2O2S2/c1-11-7-15(14(17)8-13(11)16)23(20,21)19-5-4-6-22-10-12(19)9-18(2)3/h7-8,12H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOFPMGEMNKTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCSCC2CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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